
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,4-Thiazolidinedione derivatives, such as “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-”, often involves Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in polyethylene glycol-300 . This process can be followed by reduction using hydrogen gas and a Pd/C catalyst to create a library of conjugates .Molecular Structure Analysis
The molecular structure of “2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H7NO2S/c12-10-9(11-13)7-14-8(10)6-5-3-1-2-4-5/h1-4,6H,(H,11,12,13)/b9-6- .Chemical Reactions Analysis
2,4-Thiazolidinedione may be used in the synthesis of sixteen 5-arylidene-2,4-thiazolidinediones, via ultrasound-promoted aldol condensation reaction . It may also be used as a starting material for the synthesis of drugs with antihyperglycemic activity .Wirkmechanismus
The mechanism of action of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- involves binding to PPARγ and inducing a conformational change that allows for coactivator recruitment and subsequent gene transcription. This leads to increased expression of genes involved in glucose and lipid metabolism and reduced expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- include improved insulin sensitivity, reduced blood glucose levels, and reduced inflammation and oxidative stress. These effects have been observed in both in vitro and in vivo studies, suggesting potential therapeutic applications for type 2 diabetes and obesity-related metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- in lab experiments is its specificity for PPARγ activation. This allows for targeted investigation of the effects of PPARγ activation on glucose and lipid metabolism. However, one limitation is the potential for off-target effects, as PPARγ is also involved in other physiological processes.
Zukünftige Richtungen
There are several future directions for research on 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)-. One direction is the investigation of its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease. Another direction is the development of more selective PPARγ agonists to minimize off-target effects. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying the effects of PPARγ activation.
Synthesemethoden
The synthesis of 2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- involves the reaction of 2,4-thiazolidinedione with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-Thiazolidinedione, 5-(phenylmethylene)-, (2,4-Thiazolidinedione, 5-(phenylmethylene)-, (5Z)-)- has potential applications in scientific research, particularly in the field of diabetes and obesity. PPARγ activation has been shown to improve insulin sensitivity and glucose metabolism, making it a promising target for the treatment of type 2 diabetes. Additionally, PPARγ agonists have been shown to reduce inflammation and oxidative stress, which are associated with obesity-related metabolic disorders.
Eigenschaften
IUPAC Name |
(5Z)-5-benzylidene-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZECXZFLAGBW-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

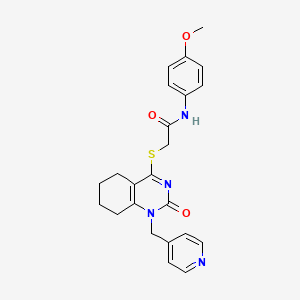
![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2621999.png)
![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine hydrochloride](/img/structure/B2622000.png)
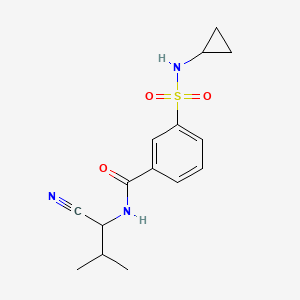
![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2622003.png)
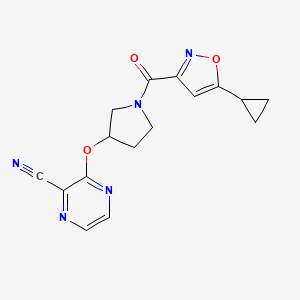
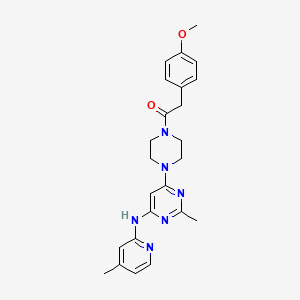
![9-benzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2622006.png)
![4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2622007.png)
![Methyl (1R,2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclooctane-1-carboxylate](/img/structure/B2622008.png)
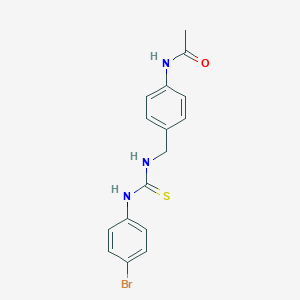
![1-[4-(Aminomethyl)-4-methylpiperidin-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone;hydrochloride](/img/structure/B2622010.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2622012.png)
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)